[4-(Dimethylamino)-2-phenylpyrimidin-5-yl](phenyl)methanone
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Overview
Description
4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone and is known for its applications in various fields, including organic synthesis and industrial production .
Preparation Methods
The synthesis of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone typically involves several steps:
Preparation of Dimethylaminobenzophenone: This is achieved by reacting benzophenone with dimethylamine in the presence of a catalyst such as sulfuric acid.
Industrial Production: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone can be compared with similar compounds such as Michler’s ketone and other benzophenone derivatives:
Michler’s Ketone: This compound is structurally similar but contains two dimethylamino groups.
Benzophenone Derivatives: Other derivatives of benzophenone, such as 4-(Dimethylamino)benzophenone, share similar chemical properties and applications.
These comparisons highlight the unique structural features and applications of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone.
Properties
CAS No. |
823794-24-7 |
---|---|
Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-phenylpyrimidin-5-yl]-phenylmethanone |
InChI |
InChI=1S/C19H17N3O/c1-22(2)19-16(17(23)14-9-5-3-6-10-14)13-20-18(21-19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
WLDHYASTJVIGPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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